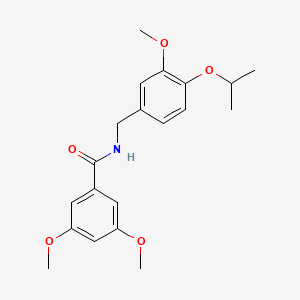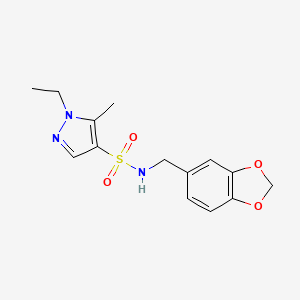
4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide
Vue d'ensemble
Description
4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide, also known as MMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has a molecular weight of 295.34 g/mol. The present paper aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MMMA.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response. 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide has also been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. Furthermore, 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide has been reported to induce apoptosis in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide has been reported to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide has also been reported to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Furthermore, 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide in lab experiments is its potential therapeutic applications. 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide has been reported to exhibit a wide range of pharmacological activities, which makes it a promising candidate for drug development. However, one of the limitations of using 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide. One of the potential areas of research is the development of 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide-based drugs for cancer treatment is another potential area of research. Finally, the investigation of 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide's mechanism of action and its interaction with other biomolecules is another area of research that may contribute to a better understanding of its pharmacological properties.
Conclusion:
In conclusion, 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide involves the reaction of 4-methoxyphenyl-3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methoxyaniline. 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Furthermore, 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide has been reported to have analgesic effects and has been studied for its potential use in pain management. The future directions for 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide research include the development of 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide-based drugs for the treatment of inflammatory diseases, neurodegenerative diseases, and cancer, as well as the investigation of its mechanism of action and interaction with other biomolecules.
Applications De Recherche Scientifique
4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Furthermore, 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide has been reported to have analgesic effects and has been studied for its potential use in pain management.
Propriétés
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-10-12(4-9-15(11)20-3)16(18)17-13-5-7-14(19-2)8-6-13/h4-10H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBFUJOVWSPLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine](/img/structure/B4739740.png)
![1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4739748.png)

![2,5-bis[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole](/img/structure/B4739758.png)
![ethyl 4,5-dimethyl-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4739764.png)

![N-(3-acetylphenyl)-3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4739798.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide](/img/structure/B4739804.png)
![methyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4739813.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4739820.png)

![7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4739830.png)
![3-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B4739834.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4739837.png)